![molecular formula C16H27N3 B5762344 N,N-diethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B5762344.png)
N,N-diethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline: is a chemical compound with the molecular formula C14H23N3 It is a derivative of aniline, featuring a piperazine ring substituted with a methyl group and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: The synthesis of N,N-diethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline typically involves the nucleophilic substitution of a halogenated aniline derivative with N,N-diethyl-4-[(4-methylpiperazin-1-yl)methyl]amine.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are commonly employed.
Major Products:
Oxidation: Formation of N-oxides or quinone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Synthesis: N,N-diethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Anticancer Research: The compound has been investigated for its potential anticancer properties, particularly as an inhibitor of specific kinases involved in cancer cell proliferation.
Neuropharmacology: It is also studied for its potential effects on the central nervous system, including its role as a ligand for certain neurotransmitter receptors.
Industry:
Polymer Chemistry: The compound is used in the production of specialty polymers and resins.
Dye Industry: It serves as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N,N-diethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in anticancer research, the compound may inhibit kinase activity by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins involved in cell signaling pathways . In neuropharmacology, it may act as a ligand for neurotransmitter receptors, modulating synaptic transmission and neuronal activity .
Comparaison Avec Des Composés Similaires
N,N-diethyl-4-[(4-methylpiperazin-1-yl)methyl]benzenamine: Similar structure but with different substituents on the aniline ring.
N,N-diethyl-4-[(4-methylpiperazin-1-yl)methyl]phenylamine: Another derivative with variations in the piperazine ring.
Uniqueness: N,N-diethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various bioactive compounds and its potential therapeutic applications make it a valuable compound in research and industry .
Propriétés
IUPAC Name |
N,N-diethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3/c1-4-19(5-2)16-8-6-15(7-9-16)14-18-12-10-17(3)11-13-18/h6-9H,4-5,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXDNBIXVUTJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
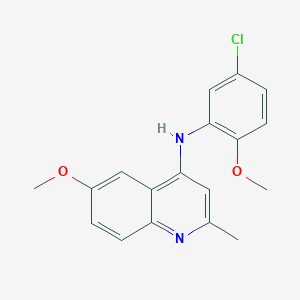
![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3,4-diethoxybenzoate](/img/structure/B5762263.png)
![4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B5762273.png)
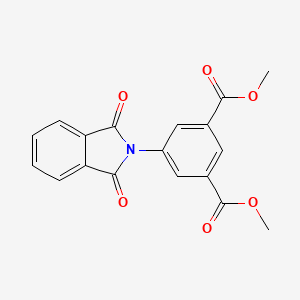
![methyl 4-[(3,4-dihydroisoquinolin-2(1H)-ylacetyl)amino]benzoate](/img/structure/B5762296.png)
![[(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]thiourea](/img/structure/B5762302.png)
![3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762304.png)
![3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5762311.png)
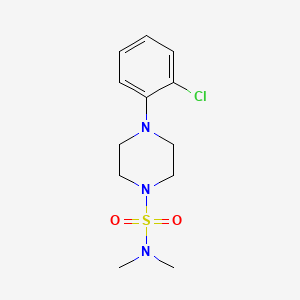
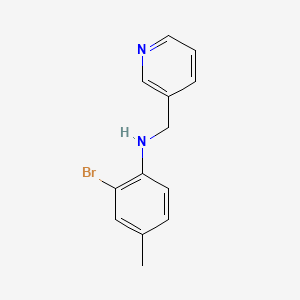
![4-[(3,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5762332.png)
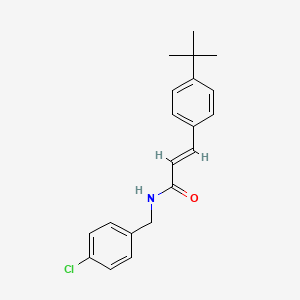
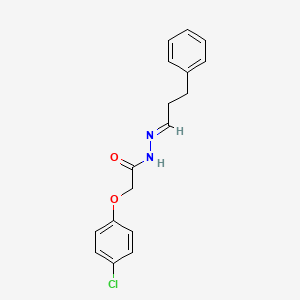
![[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methanol](/img/structure/B5762362.png)
